2-[(4-Chlorophenyl)sulfonylamino]propanamide
Description
2-[(4-Chlorophenyl)sulfonylamino]propanamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6(9(11)13)12-16(14,15)8-4-2-7(10)3-5-8/h2-6,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFXULKCWCQJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonylamino]propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with alaninamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
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Step 1: Preparation of 4-chlorobenzenesulfonyl chloride
- React 4-chlorobenzenesulfonic acid with thionyl chloride (SOCl~2~) under reflux conditions.
- The reaction produces 4-chlorobenzenesulfonyl chloride and sulfur dioxide (SO~2~) as a byproduct.
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Step 2: Synthesis of 2-[(4-Chlorophenyl)sulfonylamino]propanamide
- Dissolve alaninamide in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-chlorobenzenesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-[(4-Chlorophenyl)sulfonylamino]propanamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonylamino]propanamide undergoes various chemical reactions, including:
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Electrophilic Aromatic Substitution
- The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
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Nucleophilic Substitution
- The sulfonyl group can be displaced by nucleophiles such as amines, leading to the formation of new sulfonamide derivatives.
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Oxidation and Reduction
- The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO~3~) for nitration, sulfuric acid (H~2~SO~4~) for sulfonation, and halogens (Cl~2~, Br2) for halogenation.
Nucleophilic Substitution: Amines (e.g., methylamine, ethylamine) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Major Products Formed
Electrophilic Aromatic Substitution: Nitro, sulfo, or halo derivatives of the 4-chlorophenyl ring.
Nucleophilic Substitution: New sulfonamide derivatives with different amine groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonylamino]propanamide has several scientific research applications:
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Medicinal Chemistry
- Used as a building block for the synthesis of antibacterial agents.
- Investigated for its potential as an anti-inflammatory and anticancer agent.
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Biochemistry
- Studied for its interactions with enzymes and proteins.
- Used in the development of enzyme inhibitors.
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Industrial Chemistry
- Employed in the synthesis of specialty chemicals and intermediates.
- Used in the production of agrochemicals and dyes.
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Material Science
- Explored for its potential in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonylamino]propanamide involves its interaction with biological targets such as enzymes and proteins. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antibacterial, anti-inflammatory, or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)alaninamide
Uniqueness
2-[(4-Chlorophenyl)sulfonylamino]propanamide is unique due to its specific combination of a 4-chlorophenyl sulfonyl group and an alaninamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
